molecular formula C19H29NO3 B8274478 Tert-butyl 4-[2-(1-hydroxy-1-methyl ethyl)phenyl]piperidine-1-carboxylate

Tert-butyl 4-[2-(1-hydroxy-1-methyl ethyl)phenyl]piperidine-1-carboxylate

Cat. No. B8274478
M. Wt: 319.4 g/mol
InChI Key: FLXAVJKINHPQIN-UHFFFAOYSA-N
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Patent
US08785486B2

Procedure details

To a solution of 4-(2-Methoxycarbonyl-phenyl)-piperidine-1-carboxylic acid tert-butyl ester (2.6 g, 8.14 mmol) [C.A.S. 732275-95-5] in THF (150 ml) cooled at 0° C. and under nitrogen atmosphere, was added dropwise methylmagnesium bromide −1.4 M solution in toluene/THF (17.443 ml, 24.421 mmol) and the resulting reaction mixture was stirred at 45° C. for 2 h. After cooling in an ice bath the mixture was carefully quenched with a saturated aqueous solution of ammonium chloride, and then extracted with EtOAc. The combined organic phase was dried (Na2SO4) and the solvent evaporated in vacuo to yield D28 (2.77 g, 69%)
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
toluene THF
Quantity
17.443 mL
Type
reactant
Reaction Step Two
Name
Yield
69%

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6]([N:8]1[CH2:13][CH2:12]C(C2C=CC=CC=2C(OC)=O)[CH2:10][CH2:9]1)=[O:7])([CH3:4])([CH3:3])[CH3:2].[CH3:24][Mg]Br.[C:27]1([CH3:33])[CH:32]=[CH:31][CH:30]=[CH:29][CH:28]=1.[CH2:34]1[CH2:38][O:37]CC1>C1COCC1>[C:1]([O:5][C:6]([N:8]1[CH2:9][CH2:10][CH:33]([C:27]2[CH:32]=[CH:31][CH:30]=[CH:29][C:28]=2[C:38]([OH:37])([CH3:34])[CH3:24])[CH2:12][CH2:13]1)=[O:7])([CH3:2])([CH3:3])[CH3:4] |f:2.3|

Inputs

Step One
Name
Quantity
2.6 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCC(CC1)C1=C(C=CC=C1)C(=O)OC
Name
Quantity
150 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[Mg]Br
Name
toluene THF
Quantity
17.443 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C.C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
45 °C
Stirring
Type
CUSTOM
Details
was stirred at 45° C. for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the resulting reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
After cooling in an ice bath the mixture
CUSTOM
Type
CUSTOM
Details
was carefully quenched with a saturated aqueous solution of ammonium chloride
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phase was dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
the solvent evaporated in vacuo

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1CCC(CC1)C1=C(C=CC=C1)C(C)(C)O
Measurements
Type Value Analysis
AMOUNT: MASS 2.77 g
YIELD: PERCENTYIELD 69%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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